molecular formula C5H4ClN3O B1347304 2-Chloropyrimidine-4-carboxamide CAS No. 22536-66-9

2-Chloropyrimidine-4-carboxamide

Cat. No. B1347304
CAS RN: 22536-66-9
M. Wt: 157.56 g/mol
InChI Key: UXXQEVFRPLIOHJ-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carboxamide is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.56 . The IUPAC name for this compound is 2-chloro-4-pyrimidinecarboxamide .


Molecular Structure Analysis

The InChI code for 2-Chloropyrimidine-4-carboxamide is 1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) . This indicates that the compound contains one carbon ©, five hydrogen (H), one chlorine (Cl), three nitrogen (N), and one oxygen (O) atom.


Physical And Chemical Properties Analysis

2-Chloropyrimidine-4-carboxamide is a solid substance . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Inhibition of NF-kappaB and AP-1 Gene Expression

2-Chloropyrimidine-4-carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These factors are crucial in inflammatory and immune responses. Modifications to the pyrimidine ring of 2-chloropyrimidine-4-carboxamide have been explored to improve oral bioavailability and cell-based activity, with particular attention to the positions and types of substituents on the pyrimidine ring affecting activity and gastrointestinal permeability (Palanki et al., 2000).

2. Anti-Inflammatory Properties

The pyrimidine nucleoside, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a derivative of 2-chloropyrimidine-4-carboxamide, has been identified as an anti-inflammatory agent. It's used in treating adjuvant-induced arthritis and is structurally related to cancer markers found in chronic myelogenic leukemia patients (Rajeswaran & Srikrishnan, 2008).

3. Supramolecular Structure in Complexes

Studies have demonstrated the formation of a supramolecular structure in the crystal of the complex involving 6-phenyl-2-chloropyrimidine-4-carboxamide. This includes dimer associates of amide molecules, linked by dioxane molecules and intermolecular hydrogen bonds into infinite ribbons, indicating its potential in forming stable complexes (Rybalova et al., 2007).

4. Antitubercular Activity

Novel derivatives of 2-chloropyrimidine-4-carboxamide have been synthesized and evaluated for their antitubercular activity. Certain compounds showed potent activity against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents (Srinu et al., 2019).

5. Development of P2Y12 Antagonists

2-Phenyl-pyrimidine-4-carboxamide analogs, related to 2-chloropyrimidine-4-carboxamide, have been optimized as P2Y12 antagonists. Thesecompounds show excellent ex vivo potency in human plasma for platelet aggregation assays, indicating their potential in cardiovascular therapies (Caroff et al., 2014).

6. Antimicrobial Activity

3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which can be synthesized from 2-chloropyrimidine-4-carboxamide derivatives, have been shown to possess significant antimicrobial activity. This includes efficacy against strains such as Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

7. Potential in Anticancer Research

Ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, a related compound, have been investigated for their antiproliferative activity against cancer cell lines. This research indicates the potential of 2-chloropyrimidine-4-carboxamide derivatives in developing anticancer drugs (Pierroz et al., 2012).

8. NNMT Inhibitors for Treating Diabetes

Novel pyrimidine-5-carboxamide compounds, related to 2-chloropyrimidine-4-carboxamide, have been explored as NNMT inhibitors for the treatment of diabetes. These compounds have shown potential in addressing metabolic syndrome and chronic kidney disease, demonstrating the diverse therapeutic applications of this chemical class (Sabnis, 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The signal word for this compound is “Warning” and it is associated with GHS pictograms GHS06, GHS07, GHS08, GHS09 .

Future Directions

While specific future directions for 2-Chloropyrimidine-4-carboxamide are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-chloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXQEVFRPLIOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289417
Record name 2-Chloropyrimidine-4-carboxamide
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Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4-carboxamide

CAS RN

22536-66-9
Record name 22536-66-9
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Record name 2-Chloropyrimidine-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-4-carboxamide
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Synthesis routes and methods I

Procedure details

338 g of 98% strength formic acid are introduced into a 1--1 round bottom flask fitted with magnetic stirring and containing 131.9 g (946 mmol) of 2-chloropyrimidine-4-carbonitrile, and a stream of gaseous hydrochloric acid is passed through slowly for 1 h 30 min. The mixture is allowed to stand overnight, the solid is isolated on sintered glass and is then purified by recrystallisation with filtration while hot, from a mixture of nitromethane and ethyl acetate. In this way, 107.03 g of grey solid are isolated as three crops, after drying under vacuum and with heating. Melting point: 152.5°-154° C.
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131.9 g
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Synthesis routes and methods II

Procedure details

A solution of the (S)-methyl 2-chloro-6-((1-methoxy-1-oxopropan-2-yl)amino)pyrimidine-4-carboxylate (3.719 g, 13.59 mmol) in 7M ammonia in methanol (20 mL, 140 mmol) was heated in a sealed tube for 3 days at 50° C. After cooling, the precipitated solid was filtered off and rinsed with MeOH (2×5 mL) then dried under vacuum at 40° C. to give (S)-6-(1-amino-1-oxopropan-2-yl)amino)-2-chloropyrimidine-4-carboxamide as a pale yellow powder (2.946 g, 12.09 mmol, 89% yield). LC/MS: m/z=244.2 [M+H]+.
Name
(S)-methyl 2-chloro-6-((1-methoxy-1-oxopropan-2-yl)amino)pyrimidine-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TV Rybalova, VP Krivopalov, YV Gatilov… - Journal of Structural …, 2007 - Springer
… When developing synthetic procedures for a series of biologically active carboxamidopyrimidines we established that 6-phenyl-2-chloropyrimidine-4-carboxamide (1) is capable of …
Number of citations: 8 link.springer.com
GW Rewcastle, AJ Bridges, DW Fry… - Journal of medicinal …, 1997 - ACS Publications
… 5-Amino-2-chloropyrimidine-4-carboxamide (8). A suspension of ethyl 5-amino-2-… After cooling, the solid was collected and dried to give 5-amino-2-chloropyrimidine-4-carboxamide (8) (…
Number of citations: 137 pubs.acs.org
N Jalan-Sakrikar, JR Field, R Klar… - ACS Chemical …, 2014 - ACS Publications
… Interestingly, the 2-chloropyrimidine-4-carboxamide, 31, retained potency at mGlu 4 , but lost activity at mGlu 7/8 compared to the picolinamide. However, replacing the 2-chloro with 2-…
Number of citations: 58 pubs.acs.org
ТВ Рыбалова, ВП Кривопалов, ЮВ Гатилов… - Журнал структурной …, 2007 - elibrary.ru
Установлено образование устойчивого комплекса 6-фенил-2-хлорпиримидин-4-карбоксамида с диоксаном состава 2:1. Строение комплекса изучено методами молекулярной …
Number of citations: 0 elibrary.ru

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